molecular formula C10H11Cl2NO4S B2537740 Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate CAS No. 425608-86-2

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate

Cat. No. B2537740
CAS RN: 425608-86-2
M. Wt: 312.16
InChI Key: KIHDMQGBFAAMCM-UHFFFAOYSA-N
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Description

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate is a compound that can be associated with the chemical reactions and properties of methylsulfonyl derivatives. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on methylsulfonyl compounds and their interactions in biological systems.

Synthesis Analysis

The synthesis of methylsulfonyl compounds can be complex, as indicated by the research on permethylation of complex carbohydrates using methylsulfinyl carbanion in dimethyl sulfoxide (DMSO) . This method demonstrates the potential for creating methylsulfonyl derivatives through nucleophilic reactions catalyzed by methylsulfinyl carbanion, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of methylsulfonyl compounds is characterized by the presence of a sulfonyl group attached to a methyl group. This structure is significant in determining the reactivity and interaction of these compounds with other molecules. The permethylation process described in the first paper could influence the molecular structure by adding methyl groups to the compound, potentially affecting its reactivity and biological activity.

Chemical Reactions Analysis

Methylsulfonyl compounds can undergo various chemical reactions, including those catalyzed by methylsulfinyl carbanion . The presence of the sulfonyl group can also lead to interactions with other chemicals, such as the ninhydrin reaction in amino acid analysis, where DMSO has been used as a solvent . This suggests that this compound could participate in similar reactions due to its methylsulfonyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylsulfonyl compounds are influenced by their functional groups. For instance, the solubility of these compounds in solvents like DMSO can be crucial for their application in chemical reactions . Additionally, the presence of chlorophenyl groups, as seen in the metabolites of 1,2,4-trichlorobenzene , can affect the lipophilicity and environmental persistence of such compounds. These properties are essential for understanding the behavior of this compound in various contexts, including its potential biological effects and environmental impact.

Scientific Research Applications

Metabolite Formation and Enzyme Induction

  • Methylsulfonyl metabolites of m-dichlorobenzene (DCB), related to Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate, play a crucial role in the induction of hepatic microsomal drug-metabolizing enzymes in rats. The formation of these metabolites largely depends on the metabolism of precursors excreted in the bile and processed by intestinal microflora (Kato et al., 1986). Further research also highlights the significant contribution of methylsulfonyl metabolites derived from m-DCB to the induction of heme metabolic enzymes in rats (Kato et al., 1988).

Bone Resorption and Osteoclastogenesis

  • N-phenyl-methylsulfonamido-acetamide (PMSA), a compound with structural similarity to this compound, has been shown to inhibit osteoclast differentiation, suggesting potential therapeutic applications in the treatment of postmenopausal osteoporosis (Cho et al., 2020).

Glucosinolate Hydrolysis Products

  • Research on glucosinolate hydrolysis products, involving compounds such as methylsulfonyl alkyls, has highlighted their potential in organic synthesis and biological activities. This includes the isolation and purification of hydrolysis products from plant sources, which could have significant implications in various scientific fields (Vaughn & Berhow, 2004).

Environmental Impact and Health Relevance

  • Methylsulfonyl PCBs, structurally related to this compound, interact with the human glucocorticoid receptor, which raises concerns about their potential impact on hormonal systems and human health (Johansson et al., 1998).

properties

IUPAC Name

methyl 2-(3,5-dichloro-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-7(11)3-8(12)5-9/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDMQGBFAAMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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